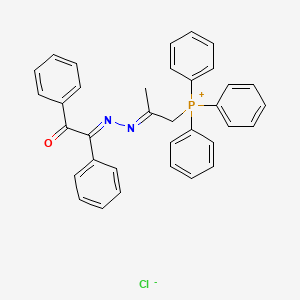
(2-((2-Oxo-1,2-diphenylethylidene)hydrazono)propyl)triphenylphosphonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2-((2-Oxo-1,2-diphenylethylidene)hydrazono)propyl)triphenylphosphonium chloride is a complex organic molecule characterized by its unique structure, which includes a triphenylphosphonium group and a hydrazono linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2-Oxo-1,2-diphenylethylidene)hydrazono)propyl)triphenylphosphonium chloride typically involves the following steps:
-
Formation of the Hydrazono Intermediate: : The initial step involves the reaction of 2-oxo-1,2-diphenylethanone with hydrazine to form the hydrazono intermediate. This reaction is usually carried out in an anhydrous solvent such as toluene under reflux conditions .
-
Addition of the Triphenylphosphonium Group: : The hydrazono intermediate is then reacted with triphenylphosphine in the presence of a suitable base, such as sodium hydride, to form the final product. This step is also typically conducted in an anhydrous solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydrazono group, leading to the formation of various oxidized derivatives.
-
Reduction: : Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
-
Substitution: : The triphenylphosphonium group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Anhydrous toluene, dichloromethane, dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-((2-Oxo-1,2-diphenylethylidene)hydrazono)propyl)triphenylphosphonium chloride is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile tool for chemists.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it useful for investigating cellular processes and pathways.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its unique chemical properties may allow it to act as a drug candidate for targeting specific diseases or conditions.
Industry
In industrial applications, this compound is used in the synthesis of advanced materials and specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism by which (2-((2-Oxo-1,2-diphenylethylidene)hydrazono)propyl)triphenylphosphonium chloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydrazono group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. The triphenylphosphonium group can facilitate cellular uptake, allowing the compound to reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-((2-Oxo-1,2-diphenylethylidene)hydrazono)ethyl)triphenylphosphonium chloride
- (2-((2-Oxo-1,2-diphenylethylidene)hydrazono)methyl)triphenylphosphonium chloride
Uniqueness
Compared to similar compounds, (2-((2-Oxo-1,2-diphenylethylidene)hydrazono)propyl)triphenylphosphonium chloride is unique due to its specific propyl linkage, which can influence its reactivity and interaction with biological targets. This structural variation can result in different pharmacokinetic and pharmacodynamic properties, making it a distinct entity in its class.
Propriétés
Numéro CAS |
81724-91-6 |
|---|---|
Formule moléculaire |
C35H30ClN2OP |
Poids moléculaire |
561.0 g/mol |
Nom IUPAC |
[(2E)-2-[(E)-(2-oxo-1,2-diphenylethylidene)hydrazinylidene]propyl]-triphenylphosphanium;chloride |
InChI |
InChI=1S/C35H30N2OP.ClH/c1-28(36-37-34(29-17-7-2-8-18-29)35(38)30-19-9-3-10-20-30)27-39(31-21-11-4-12-22-31,32-23-13-5-14-24-32)33-25-15-6-16-26-33;/h2-26H,27H2,1H3;1H/q+1;/p-1/b36-28+,37-34+; |
Clé InChI |
DCXRHICLIGOLHG-FJLBWUEHSA-M |
SMILES isomérique |
C/C(=N\N=C(/C1=CC=CC=C1)\C(=O)C2=CC=CC=C2)/C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] |
SMILES canonique |
CC(=NN=C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


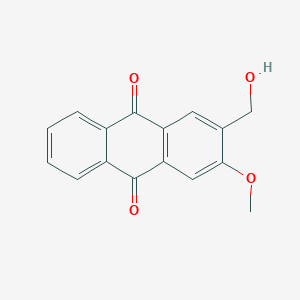
![6-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13141813.png)

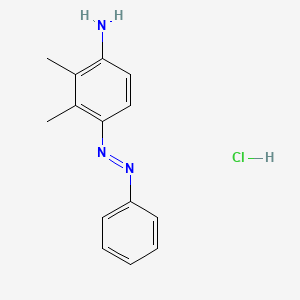


![(2S)-2-[(9-phenylfluoren-9-yl)amino]propanoic acid](/img/structure/B13141843.png)


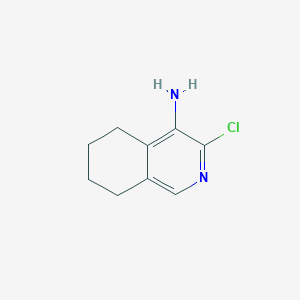
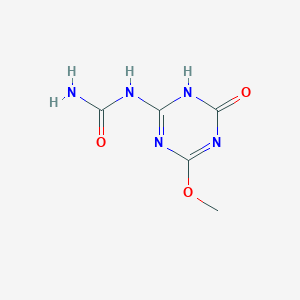
![5-tert-Butyl3a-ethylhexahydropyrrolo[3,4-b]pyrrole-3a,5(1H)-dicarboxylate](/img/structure/B13141875.png)
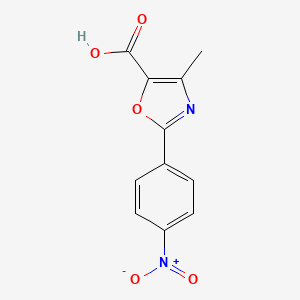
![diazanium;[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-(4-phenylmethoxyphenyl)propyl] phosphate](/img/structure/B13141891.png)
